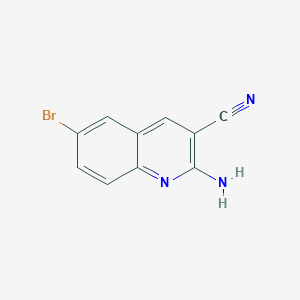
2-Amino-6-bromo-3-quinolinecarbonitrile
描述
2-Amino-6-bromo-3-quinolinecarbonitrile: is a chemical compound belonging to the class of quinoline derivatives. It possesses an amino group, a bromine atom, and a nitrile group attached to the quinoline ring system. The molecular formula of this compound is C10H6BrN3 , and it has a molecular weight of 248.08 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-6-bromo-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoquinoline and cyanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate compound, which is then further reacted to yield the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and reliability of the compound.
化学反应分析
Types of Reactions:
2-Amino-6-bromo-3-quinolinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction reactions can be used to modify the nitrile group or other functional groups in the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups in the compound.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with different oxidation states or reduced functional groups.
科学研究应用
2-Amino-6-bromo-3-quinolinecarbonitrile has multiple applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, where it is used to develop new drugs and therapeutic agents. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and materials for various applications.
作用机制
The mechanism of action of 2-Amino-6-bromo-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism of action depends on the specific application and the biological target involved. For example, in medicinal chemistry, the compound may inhibit the activity of a specific enzyme or receptor, leading to therapeutic effects.
相似化合物的比较
2-Amino-3-quinolinecarbonitrile: This compound lacks the bromine atom present in 2-Amino-6-bromo-3-quinolinecarbonitrile, which can affect its reactivity and biological activity.
6-Bromo-3-quinolinecarbonitrile: This compound lacks the amino group present in this compound, which can influence its chemical properties and applications.
2-Amino-6-chloro-3-quinolinecarbonitrile: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
Uniqueness:
This compound is unique due to the presence of both an amino group and a bromine atom on the quinoline ring system. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various scientific research applications. The presence of the nitrile group also adds to its versatility in chemical reactions and applications.
属性
IUPAC Name |
2-amino-6-bromoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZJKVKTCKKFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)
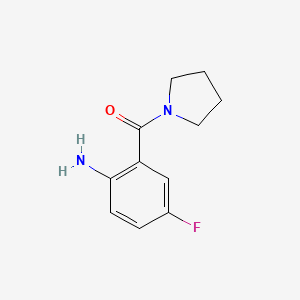
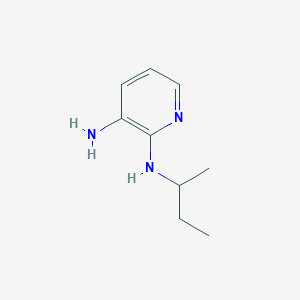

![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)

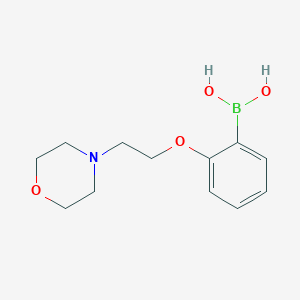

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)
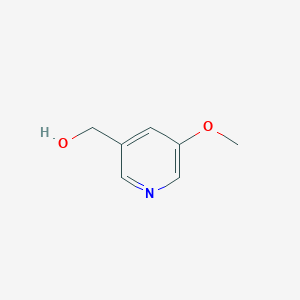

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)
